Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a chlorophenyl group, a pyridine ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a Hantzsch dihydropyridine synthesis, which is a well-known method for the preparation of dihydropyridine derivatives. The reaction conditions usually involve refluxing the reactants in ethanol for several hours, followed by purification through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency of the process. Additionally, industrial production may involve the use of catalysts and solvents that are more suitable for large-scale operations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the alcohol derivative.
Substitution: The major products are the substituted derivatives with the nucleophile replacing the chlorine atom.
Scientific Research Applications
Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-bromophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
- Methyl 2-(2-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
- Methyl 2-(2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Uniqueness
Methyl 2-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets .
Properties
Molecular Formula |
C13H10ClNO3 |
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Molecular Weight |
263.67 g/mol |
IUPAC Name |
methyl 2-(2-chlorophenyl)-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)9-6-7-11(16)15-12(9)8-4-2-3-5-10(8)14/h2-7H,1H3,(H,15,16) |
InChI Key |
RTZPLGPNFBFQSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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